molecular formula C19H32O3 B1608362 2-[2-(Nonylphenoxy)ethoxy]ethanol CAS No. 27176-93-8

2-[2-(Nonylphenoxy)ethoxy]ethanol

Cat. No.: B1608362
CAS No.: 27176-93-8
M. Wt: 308.5 g/mol
InChI Key: RRLGETDMEIMLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Nonylphenoxy)ethoxy]ethanol (CAS RN: 106400-82-2 or 27176-93-8) is a nonionic surfactant and glycol ether derivative with the molecular formula C₁₉H₃₂O₃ and a molecular mass of 308.46 g/mol . Structurally, it consists of a nonylphenol group (a branched nonyl chain attached to a phenol ring) linked via two ethylene oxide (EO) units to a terminal hydroxyl group. This compound is commonly referred to as diethylene glycol mono(nonylphenyl) ether and is used in industrial applications such as detergents, emulsifiers, and wetting agents due to its surfactant properties .

Properties

IUPAC Name

2-[2-(2-nonylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-11-18-12-9-10-13-19(18)22-17-16-21-15-14-20/h9-10,12-13,20H,2-8,11,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGETDMEIMLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872587
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27176-93-8, 74342-10-2
Record name Ethanol, 2-(2-(nonylphenoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(nonylphenoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(nonylphenoxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 74342-10-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(Nonylphenoxy)ethoxy]ethanol is typically synthesized through the ethoxylation of nonylphenol. The process involves the reaction of nonylphenol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.

    Ethoxylation Process:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The process is carefully controlled to ensure the desired degree of ethoxylation, which determines the properties of the final product. The reaction mixture is then neutralized, purified, and formulated into various products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Nonylphenoxy)ethoxy]ethanol can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed to form nonylphenol and ethylene glycol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens or sulfonating agents can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Oxidation: Various carboxylic acids and aldehydes.

    Substitution: Halogenated or sulfonated derivatives.

    Hydrolysis: Nonylphenol and ethylene glycol.

Scientific Research Applications

2-[2-(Nonylphenoxy)ethoxy]ethanol is used in a wide range of scientific research applications, including:

    Chemistry: As a surfactant in the synthesis of nanoparticles and in the formulation of various chemical products.

    Biology: In cell culture and molecular biology as a detergent to solubilize proteins and lipids.

    Medicine: In pharmaceutical formulations as an emulsifying agent.

    Industry: In the production of detergents, emulsifiers, and dispersants for use in textiles, paper, and oil recovery.

Mechanism of Action

The primary mechanism by which 2-[2-(Nonylphenoxy)ethoxy]ethanol exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This compound interacts with molecular targets such as lipid bilayers and proteins, facilitating their solubilization and dispersion.

Comparison with Similar Compounds

2-[2-(2-Ethylhexyl)oxy]ethoxy]ethanol (CAS RN: 1559-37-1)

  • Molecular formula : C₁₄H₃₀O₄
  • Molecular mass : 262.39 g/mol
  • Key differences: Replaces the bulky nonylphenol group with a shorter 2-ethylhexyl chain. The absence of an aromatic ring reduces environmental persistence but may compromise surfactant efficiency in hydrophobic systems .

2-(2-Methoxyethoxy)ethanol (CAS RN: 112-35-6)

  • Molecular formula : C₅H₁₂O₃
  • Molecular mass : 120.15 g/mol
  • Key differences: Substitutes the nonylphenol group with a methoxy group. This smaller molecule lacks surfactant capabilities but is used as a solvent and coalescing agent in paints and coatings .

Ethoxylation Chain Length Variants

Nonylphenol Triethoxy Ether Sulfate (CAS RN: 63351-73-5)

  • Structure: Nonylphenol with three EO units and a sulfate group.
  • Applications : Enhanced water solubility due to the sulfate group, making it suitable for high-foaming detergents. However, sulfated derivatives are more environmentally toxic .

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol (Tetraethylene Glycol)

  • Molecular formula : C₈H₁₈O₅
  • Key differences: Lacks the nonylphenol group entirely. Used as a humectant and solvent but lacks the amphiphilic balance required for robust surfactant activity .

Functional Group Modifications

2-[2-(Dimethylamino)ethoxy]ethanol (CAS RN: 1704-62-7)

  • Molecular formula: C₆H₁₅NO₂
  • Molecular mass : 133.19 g/mol
  • Key differences: Incorporates a dimethylamino group instead of nonylphenol. This basicity enables its use as a polyurethane catalyst (e.g., NT CAT PC-37), accelerating reactions between isocyanates and polyols .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS RN: 9036-19-5)

  • Structure: Features a branched tetramethylbutyl group on the phenol ring.
  • Applications: Similar surfactant properties but with improved biodegradability compared to nonylphenol derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Mass (g/mol) Key Functional Groups Applications
2-[2-(Nonylphenoxy)ethoxy]ethanol C₁₉H₃₂O₃ 308.46 Nonylphenol, 2 EO units, -OH Detergents, emulsifiers
2-[2-(2-Ethylhexyl)oxy]ethoxy]ethanol C₁₄H₃₀O₄ 262.39 2-ethylhexyl, 2 EO units, -OH Solvents, lubricants
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Methoxy, 2 EO units, -OH Paints, coatings
Nonylphenol Triethoxy Ether Sulfate C₂₁H₃₈O₇S 434.57 Nonylphenol, 3 EO units, sulfate High-foaming detergents
2-[2-(Dimethylamino)ethoxy]ethanol C₆H₁₅NO₂ 133.19 Dimethylamino, 2 EO units, -OH Polyurethane catalysis

Research Findings and Critical Analysis

  • Environmental Impact: Nonylphenol ethoxylates (NPEs) like this compound are persistent in aquatic systems and degrade into toxic metabolites (e.g., nonylphenol), leading to endocrine disruption in wildlife . Alternatives like tetramethylbutylphenol derivatives show lower bioaccumulation .
  • Physicochemical Properties: Volumetric Behavior: Aqueous mixtures of 2-[2-(2-alkoxyethoxy)ethoxy]ethanols exhibit composition-dependent aggregation. Excess molar volumes ($V^E$) decrease with longer alkyl chains, except in water-rich regions . Thermal Stability: The dimethylamino variant has a boiling point of 95°C at 15 mmHg and flash point of 199°F, making it suitable for high-temperature industrial processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Nonylphenoxy)ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-(Nonylphenoxy)ethoxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.